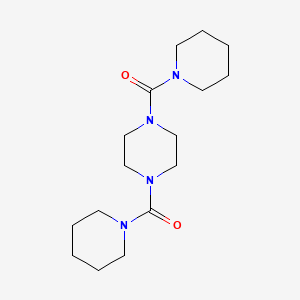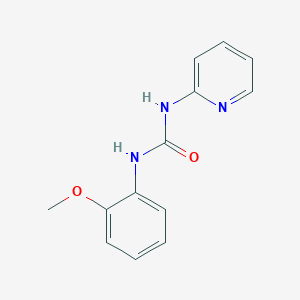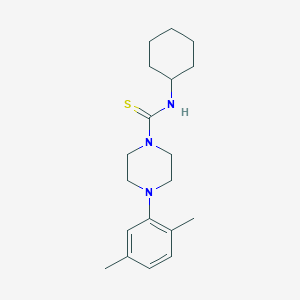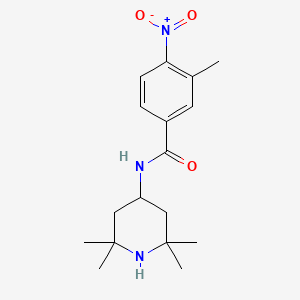
N-(4-chloro-3-nitrophenyl)-3-(2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-3-(2-thienyl)acrylamide, commonly known as CTAT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CTAT is a member of the acrylamide family of compounds and is widely used in various laboratory experiments.
作用机制
The mechanism of action of CTAT is not fully understood. However, it is believed that CTAT acts by forming covalent bonds with thiols in biological samples. This results in the formation of a fluorescent product that can be detected using various analytical techniques. CTAT has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
CTAT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CTAT has also been shown to induce oxidative stress in cells, which can lead to cell death. In addition, CTAT has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
CTAT has several advantages in laboratory experiments. It is a highly sensitive probe that can detect low concentrations of thiols in biological samples. CTAT is also a versatile compound that can be used in various analytical techniques, including fluorescence spectroscopy and HPLC. However, CTAT has some limitations. It is a toxic compound that can be harmful to human health. Therefore, it should be handled with care in laboratory experiments.
未来方向
There are several future directions for the use of CTAT in scientific research. One potential application is in the development of new anticancer agents. CTAT has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the development of new sensors for the detection of nitroaromatic compounds. CTAT has been shown to be a highly sensitive sensor for these compounds, and further research is needed to optimize its performance. Finally, CTAT has potential applications in the field of environmental monitoring. It can be used to detect the presence of thiols and nitroaromatic compounds in environmental samples, which can help in the monitoring of pollution levels.
Conclusion
In conclusion, CTAT is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been used as a fluorescent probe, a sensor for nitroaromatic compounds, and a potential anticancer agent. CTAT has several advantages in laboratory experiments, including its high sensitivity and versatility. However, it also has some limitations due to its toxicity. Further research is needed to explore its potential applications in various fields, including cancer therapy and environmental monitoring.
合成方法
The synthesis of CTAT involves the reaction of 4-chloro-3-nitroaniline with 2-thiophenecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acryloyl chloride to obtain CTAT. The synthesis method of CTAT is well-established and has been widely used in scientific research.
科学研究应用
CTAT has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of thiols in biological samples. CTAT has also been used as a sensor for the detection of nitroaromatic compounds. In addition, CTAT has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c14-11-5-3-9(8-12(11)16(18)19)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUJRFYOLXPTJ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5841758.png)

![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)






![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)